4-Fluoroanisole-2,3,5,6-d4
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Overview
Description
1-Fluoro-4-methoxybenzene-d4, also known as 4-Fluoroanisole-d4, is a deuterated derivative of 1-Fluoro-4-methoxybenzene. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, with deuterium atoms replacing the hydrogen atoms. It is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methoxybenzene-d4 can be synthesized through several methods. One common approach involves the deuteration of 1-Fluoro-4-methoxybenzene using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of 1-Fluoro-4-methoxybenzene-d4 may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-methoxybenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form different products.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include cyclohexane derivatives and partially hydrogenated benzene rings.
Scientific Research Applications
1-Fluoro-4-methoxybenzene-d4 is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: It serves as a probe in studying biological systems and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a tracer in drug metabolism studies.
Industry: It is employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methoxybenzene-d4 involves its interaction with molecular targets through its functional groups. The fluorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The deuterium atoms provide stability and unique spectroscopic properties, making it valuable in research applications.
Comparison with Similar Compounds
1-Fluoro-4-methoxybenzene: The non-deuterated version of the compound.
4-Fluoroanisole: Another name for 1-Fluoro-4-methoxybenzene.
1-Fluoro-2-methoxybenzene: A positional isomer with the methoxy group at the ortho position.
1-Fluoro-3-methoxybenzene: A positional isomer with the methoxy group at the meta position.
Uniqueness: 1-Fluoro-4-methoxybenzene-d4 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties and stability. This makes it particularly valuable in NMR spectroscopy and other analytical techniques, where the deuterium atoms help in reducing background signals and enhancing the clarity of spectra.
Biological Activity
Overview
4-Fluoroanisole-2,3,5,6-d4 is a deuterated derivative of 4-fluoroanisole, characterized by the substitution of deuterium atoms for hydrogen at specific positions on the aromatic ring. This modification enhances its utility in various scientific applications, particularly in the fields of chemistry and biology. The compound is notable for its role in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies, providing insights into molecular structures and biochemical pathways.
The unique structure of this compound allows it to undergo several chemical reactions:
- Substitution Reactions : The fluorine atom can be replaced by other functional groups using organometallic reagents.
- Oxidation and Reduction : The methoxy group can be oxidized to form aldehydes or acids, or reduced to alcohols.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Common Reagents and Conditions
Reaction Type | Reagents | Conditions |
---|---|---|
Substitution | Grignard reagents | Varies based on substituent |
Oxidation | Potassium permanganate | Acidic conditions |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Coupling | Palladium catalysts | Presence of boronic acids |
The primary mechanism of action for this compound involves its use as a labeled compound in NMR spectroscopy. The deuterium atoms provide distinct signals that facilitate the elucidation of molecular structures and reaction pathways. In metabolic studies, it serves as a tracer to monitor the incorporation and transformation of the compound within biological systems.
Biological Applications
This compound has been utilized in various biological contexts:
- Metabolic Studies : Its deuterated nature allows researchers to trace metabolic pathways effectively.
- Pharmaceutical Development : The compound is employed in the synthesis of pharmaceutical agents due to its favorable physicochemical properties.
- Diagnostic Imaging : It has potential applications in developing radiotracers for imaging techniques.
Case Studies and Research Findings
-
Fluorine in Drug Design :
A study highlighted the impact of fluorination on the physicochemical properties of anisoles. Fluoroanisoles exhibit distinct conformational preferences that influence their pharmacokinetic profiles. For instance, the study noted that replacing methoxy groups with fluorinated groups can enhance lipophilicity but may also reduce passive permeability . -
Radiotracer Development :
Research involving fluorine-labeled radiotracers demonstrated that compounds like this compound could effectively bind to specific biological targets such as α-synuclein fibrils. Binding assays indicated high selectivity over other aggregates like β-amyloid plaques . -
NMR Spectroscopy Applications :
The compound's utility in NMR spectroscopy has been emphasized in multiple studies where it served as a reference standard for analyzing reaction mechanisms and kinetics. Its deuterated form allowed for clearer spectral resolution compared to non-deuterated counterparts.
Comparative Analysis with Similar Compounds
A comparison between this compound and its non-deuterated analogs reveals significant differences in their biological activity and chemical behavior.
Compound | Deuterated | Biological Activity |
---|---|---|
4-Fluoroanisole | No | Commonly used in organic synthesis |
This compound | Yes | Enhanced NMR signal clarity; metabolic tracing |
Properties
Molecular Formula |
C7H7FO |
---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
1,2,4,5-tetradeuterio-3-fluoro-6-methoxybenzene |
InChI |
InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
InChI Key |
VIPWUFMFHBIKQI-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])F)[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)F |
Origin of Product |
United States |
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